1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorobenzyl group, a methoxyphenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenyl boronic acid or a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The fluorobenzyl and methoxyphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, boronic acids, and organometallic compounds are used under conditions such as palladium-catalyzed cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction may produce piperidine derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chlorobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-(3-bromobenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 1-(3-methylbenzyl)-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Uniqueness
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-8-3-2-7-17(18)22-20(25)15-9-10-19(24)23(13-15)12-14-5-4-6-16(21)11-14/h2-11,13H,12H2,1H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJURZZYUIITAJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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